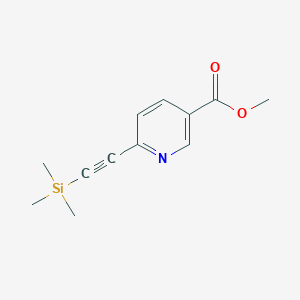
Methyl 6-((trimethylsilyl)ethynyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-((trimethylsilyl)ethynyl)nicotinate: is a chemical compound with the molecular formula C12H15NO2Si and a molecular weight of 233.3385 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a trimethylsilyl-ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate typically involves the reaction of 6-bromo-nicotinic acid methyl ester with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-((trimethylsilyl)ethynyl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The trimethylsilyl-ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alkene or alkane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 6-((trimethylsilyl)ethynyl)nicotinate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of nicotinic acid derivatives with biological targets. Its modified structure may provide insights into the binding and activity of nicotinic acid analogs.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting nicotinic acid receptors. The compound’s unique structure may enhance the efficacy and selectivity of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 6-((trimethylsilyl)ethynyl)nicotinate involves its interaction with molecular targets such as nicotinic acid receptors. The trimethylsilyl-ethynyl group may enhance the compound’s binding affinity and selectivity for these receptors. Upon binding, the compound can modulate receptor activity, leading to various biological effects. The specific pathways involved may include signal transduction cascades and gene expression regulation.
Comparación Con Compuestos Similares
Methyl nicotinate: A simpler derivative of nicotinic acid without the trimethylsilyl-ethynyl group.
Ethyl nicotinate: Another derivative with an ethyl group instead of the methyl group.
Trimethylsilylacetylene: A precursor used in the synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity, stability, and interaction with biological targets compared to its simpler analogs.
Propiedades
Fórmula molecular |
C12H15NO2Si |
|---|---|
Peso molecular |
233.34 g/mol |
Nombre IUPAC |
methyl 6-(2-trimethylsilylethynyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2Si/c1-15-12(14)10-5-6-11(13-9-10)7-8-16(2,3)4/h5-6,9H,1-4H3 |
Clave InChI |
BTCDDNRWGZBKRF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


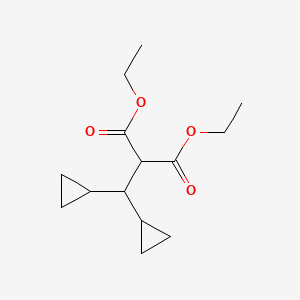
![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13927755.png)
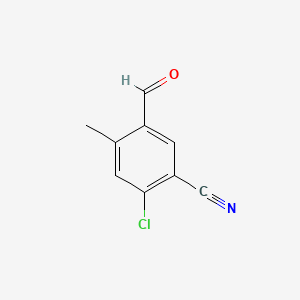
![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)
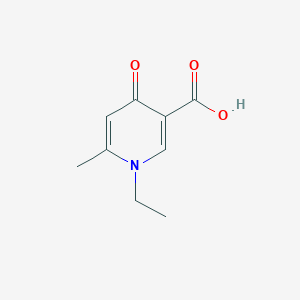

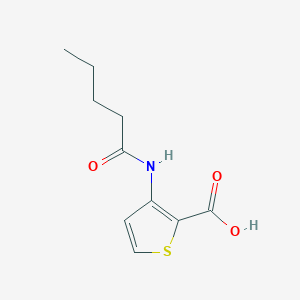

![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
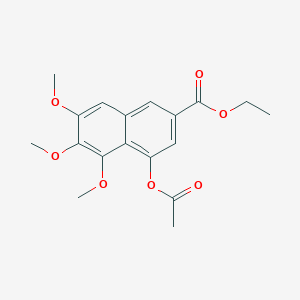
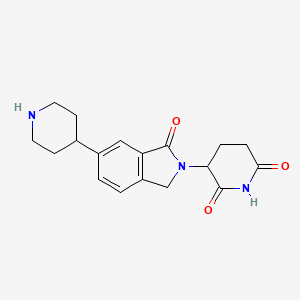
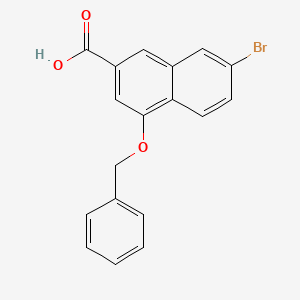
methanone](/img/structure/B13927838.png)
